molecular formula C13H13BrN2O B14040597 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

Cat. No.: B14040597
M. Wt: 293.16 g/mol
InChI Key: SCWPHCGAFQONFC-UHFFFAOYSA-N
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Description

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a synthetic heterocyclic compound featuring a fused pyrido-indole scaffold. Its structure includes a tetrahydro-1H-pyrido[4,3-b]indole core substituted with an acetyl group at position 2 and a bromine atom at position 8 (Figure 1). The bromine substituent enhances molecular weight and may influence lipophilicity, while the acetyl group could modulate electronic properties and binding interactions. Industrial-grade synthesis of this compound is documented, with a purity of 99% and packaging in 25 kg cardboard drums .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

1-(8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C13H13BrN2O/c1-8(17)16-5-4-13-11(7-16)10-6-9(14)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3

InChI Key

SCWPHCGAFQONFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the tetrahydro-1H-pyrido[4,3-b]indole scaffold.
  • Introduction of bromine at the 8-position.
  • Selective acetylation at the 2-position.

The synthetic routes typically start from substituted indole derivatives or related intermediates, followed by cyclization and functional group transformations.

Pictet–Spengler Reaction-Based Synthesis

A key step in the synthesis of tetrahydro-pyridoindoles is the Pictet–Spengler reaction , which forms the tetrahydro-β-carboline core by condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions.

  • Procedure: L-tryptophan methyl ester is condensed with methyl 4-oxobutanoate in dichloromethane at 0 °C using excess trifluoroacetic acid (TFA) to yield the tetrahydro-pyridoindole intermediate with good diastereoselectivity (4:1 dr) and 61% yield.

  • Notes: This reaction proceeds under kinetic control and allows for stereoselective introduction of chirality at the C1 position.

Bromination at the 8-Position

Selective bromination is achieved on the tetrahydro-1H-pyrido[4,3-b]indole core, typically at the 8-position, using electrophilic brominating agents.

  • For example, tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate was synthesized with an 82% yield over two steps, indicating efficient bromination and subsequent transformations.

Acetylation at the 2-Position

The acetyl group at position 2 is introduced by reaction with acetyl chloride or related acyl chlorides in the presence of a base such as triethylamine.

  • Example: The reaction of 1,2,3,4-tetrahydro-γ-carboline derivatives with acetyl chloride in dichloromethane containing triethylamine at room temperature leads to 2-acetyl-substituted products with yields around 84%.

  • Other acylations include benzoyl chloride, benzyl chloroformate, and p-toluenesulfonyl chloride to afford analogous derivatives, demonstrating the versatility of this step.

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at specific positions, followed by acetylation steps.

  • For instance, triflate intermediates are coupled with pinacol boronate reagents to incorporate substituents, followed by Boc group cleavage and acetylation via acid chlorides to yield acetyl-protected products.

  • Purification is typically performed by reversed-phase high-performance liquid chromatography (HPLC) to obtain pure compounds.

Ullmann-Type Reaction and Microwave-Assisted Cyclization

  • Introduction of substituents such as R4 groups can be achieved via Ullmann-type coupling reactions.

  • Microwave irradiation at elevated temperatures (e.g., 170 °C for 2 hours) has been used to accelerate cyclization and coupling steps, improving reaction efficiency.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes Source
1 Pictet–Spengler reaction L-tryptophan methyl ester + methyl 4-oxobutanoate, TFA, DCM, 0 °C 61 Diastereoselective, kinetic control
2 Bromination Electrophilic bromination on tetrahydro-pyridoindole 82 (over 2 steps) Bromination at 8-position
3 Acetylation Acetyl chloride, triethylamine, DCM, RT 84 Selective acetylation at 2-position
4 Suzuki-Miyaura coupling + acetylation Triflate intermediate + pinacol boronate, Pd catalyst, Boc deprotection, acid chloride acetylation Not specified Multi-step functionalization and purification by HPLC
5 Ullmann-type coupling + microwave cyclization Ullmann reaction conditions, microwave heating at 170 °C Not specified Efficient coupling and cyclization

Analytical Characterization Data

  • Melting Points: For acetylated derivatives, melting points around 256–257 °C have been reported.

  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretching bands (around 1600–1700 cm⁻¹) confirm acetylation.

  • Nuclear Magnetic Resonance (NMR): Proton NMR signals for aromatic and aliphatic protons, including singlets for acetyl methyl groups and characteristic chemical shifts for the tetrahydro-pyridoindole core, are consistent with the proposed structures.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and substitution pattern.

Summary of Research Discoveries and Improvements

  • The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydro-pyridoindole scaffold with stereochemical control.

  • Electrophilic bromination is effective for selective 8-position substitution without affecting other sensitive sites.

  • Acetylation at the 2-position is efficiently achieved under mild conditions with high yields.

  • Modern synthetic methods incorporate palladium-catalyzed cross-coupling and microwave-assisted reactions to enhance functional group diversity and reaction efficiency.

  • Purification by column chromatography and preparative HPLC ensures high purity of final compounds.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole can be contextualized by comparing it to structurally related analogs. Key derivatives and their attributes are summarized below:

Table 1: Structural and Functional Comparison of Pyrido[4,3-b]indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity/Notes References
This compound Acetyl (C2), Br (C8) C₁₃H₁₄BrN₂O 309.18 Industrial-grade synthesis; CFTR modulator candidate
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole H (C2), Br (C8) C₁₁H₁₁BrN₂ 251.13 Base scaffold; precursor for brominated derivatives
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole H (C2), F (C8) C₁₁H₁₁FN₂ 190.22 Halogen variation; reduced molecular weight vs. Br analog
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Methyl (C2), H (C8) C₁₂H₁₄N₂ 186.26 Simpler alkyl substitution; lower lipophilicity
2-Acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole Acetyl (C2), Methyl (C8) C₁₄H₁₇N₂O 229.29 Methyl vs. Br at C8; reduced halogen effects
Hit-7(1), Hit-8(2), Hit-9(3) (Unspecified substituents) Varied - - CFTR potentiation approaching VX-770 efficacy

Key Observations

Fluorine at position 8 (8-Fluoro analog) reduces steric bulk and may improve metabolic stability compared to bromine . Acetylation at position 2 introduces a ketone group, which could participate in hydrogen bonding or serve as a metabolic liability compared to methyl or hydrogen substituents .

Biological Relevance :

  • Compounds sharing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (e.g., Hit-7(1), Hit-8(2), Hit-9(3)) demonstrated dual efficacy on wild-type and mutant CFTR channels, with activity levels comparable to the clinical drug VX-770 .
  • The acetyl group in the target compound may fine-tune potency or selectivity, though specific data on its CFTR activity remain unpublished .

Industrial and Synthetic Accessibility :

  • Brominated derivatives (e.g., 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) are commercially available at 99% purity, indicating scalable synthesis routes .
  • Methyl and carboxylic acid derivatives (e.g., 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride) highlight the scaffold’s versatility for further functionalization .

Structure-Activity Relationship (SAR) Insights

  • Fluorine, being smaller, may favor different binding conformations .
  • Position 2 Modifications : Acetyl groups introduce polarity and hydrogen-bond acceptor capacity, whereas methyl groups prioritize hydrophobicity and metabolic resistance .
  • Core Scaffold : The tetrahydro-1H-pyrido[4,3-b]indole structure is critical for CFTR modulation, as evidenced by consistent hit identification in HTS campaigns .

Biological Activity

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound belonging to the indole family, characterized by a unique molecular structure that incorporates both acetyl and bromo functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

  • Molecular Formula : C13H13BrN2O
  • Molecular Weight : 293.16 g/mol

The structure features a tetrahydro-pyrido[4,3-b]indole framework, which is significant for its reactivity and interaction with biological targets. The presence of the acetyl and bromo groups enhances its solubility and biological activity compared to related compounds lacking these substituents.

Comparison with Related Compounds

Compound NameKey Differences
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indoleLacks the bromo group
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indoleLacks the acetyl group
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indoleContains a methyl group instead of acetyl

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant by protecting cells against oxidative stress caused by reactive oxygen species (ROS) .
  • Cholinesterase Inhibition : Studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
    • IC50 Values : Specific derivatives have been reported with IC50 values indicating their potency against these enzymes.
  • Neuroprotective Effects : In vivo studies suggest that the compound may improve cognitive functions and mitigate neurodegeneration in models of Parkinson's disease .

The exact mechanisms of action for this compound are still under investigation. However, it is believed that interactions with specific molecular targets within cells play a crucial role in its pharmacological profile.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurodegeneration : In a Drosophila model of Parkinson's disease, administration of the compound at a concentration of 50 μM resulted in enhanced movement and reduced loss of dopaminergic neurons .
  • Cholinesterase Inhibition Study : A recent study demonstrated that derivatives of this compound exhibited significant inhibition against AChE and BChE with varying degrees of potency .

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